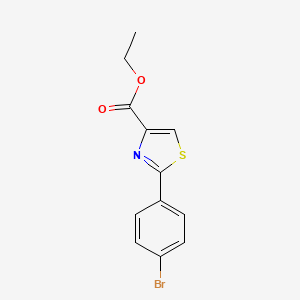

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate

Overview

Description

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO2S . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a yield of 50% was achieved with a melting point of 196–198 °C . The reaction involved petroleum ether and ethyl acetate in a 1:3 ratio .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Scientific Research Applications

Synthesis and Characterization

- Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate has been explored in synthetic chemistry for its potential in forming various chemical compounds. For example, it has been synthesized using thiourea and ethyl bromopyruvate, followed by reactions with DMSO and sodium nitrite, and ultimately saponification in potash-methanol solvent. The synthesized compounds have been characterized using techniques like melting point measurement, IR, MS (ESI), and 1H-NMR (Zhou Zhuo-qiang, 2009).

Anticancer Activity

- Thiazole compounds, including derivatives of ethyl 2-(4-bromophenyl)thiazole-4-carboxylate, have been synthesized and tested for anticancer activity. For instance, their efficacy against breast cancer cells (MCF7) was evaluated, showing potential as anticancer agents (J. P. Sonar et al., 2020).

Spectroscopic and Crystallographic Studies

- Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate derivatives have been the focus of spectroscopic and single crystal X-ray diffraction (SC-XRD) studies. These studies provide detailed insights into their molecular structure and properties, which are crucial for their potential applications in fields like nonlinear optical (NLO) technologies (Muhammad Haroon et al., 2019).

Antimicrobial and Antioxidant Applications

- Some derivatives of ethyl 2-(4-bromophenyl)thiazole-4-carboxylate have demonstrated significant antimicrobial and antioxidant activities. These activities were quantified through various assays, indicating their potential use in developing new therapeutic agents (Muhammad Haroon et al., 2021).

Drug Design and Molecular Docking

- Novel thiazole derivatives, including those related to ethyl 2-(4-bromophenyl)thiazole-4-carboxylate, have been synthesized and evaluated for potential drug-likeness. Their structures have been analyzed using techniques like Hirshfeld surface and topological electron density parameters. Molecular docking simulations have also been performed to assess their potential as inhibitors, revealing promising pharmacokinetic properties (Lohith Tumakuru Nagarajappa et al., 2022).

Safety and Hazards

Mechanism of Action

- The primary target of this compound is not explicitly mentioned in the available literature. However, thiazoles, including this compound, have diverse biological activities and can interact with various cellular components .

- Thiazoles have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, and antitumor drugs .

Target of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTSPSRXMTVFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659423 | |

| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885278-75-1 | |

| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)

![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)

![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)

![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)